

Bidisomide Patch Clamp Protocol in Ventricular Myocytes: Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>Bidisomide</i>
Cat. No.:	B1666985

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Introduction

Bidisomide is an antiarrhythmic agent that has been investigated for its effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of cardiac sodium channels, which are crucial for the initiation and propagation of the action potential in cardiomyocytes.^{[1][2]} Understanding the detailed electrophysiological effects of **bidisomide** on ventricular myocytes is essential for elucidating its antiarrhythmic properties and potential therapeutic applications. This document provides detailed application notes and protocols for investigating the effects of **bidisomide** on ion channels in ventricular myocytes using the whole-cell patch clamp technique.

Data Presentation

The following tables summarize the quantitative data on the effects of **bidisomide** on the cardiac sodium current (I_{Na}) in rat ventricular myocytes.

Table 1: State-Dependent Block of Sodium Current (I_{Na}) by **Bidisomide**^{[1][2]}

Holding Potential (mV)	Bidisomide Concentration (μM)	Ki (μM)	Description
-140	214	214	Tonic block at a hyperpolarized potential, representing binding to the rested state of the channel.
-100	21	21	Enhanced block at a depolarized potential, indicating preferential binding to the inactivated state of the channel.

Table 2: Effects of **Bidisomide** on Sodium Channel Gating Properties[1]

Parameter	Effect of Bidisomide	Value
Steady-State Inactivation (V _{1/2})	Negative Shift	-20 mV
Recovery from Inactivation (τ)	Slowed	2703 ms
Development of Block (t _{fast})	Two Phases	11 ms
Development of Block (t _{slow})	Two Phases	648 ms
Use-Dependent Block	Present	Observed at 1-3 Hz

Experimental Protocols

Isolation of Ventricular Myocytes

A standard enzymatic dissociation procedure is used to isolate ventricular myocytes from adult rats.

Materials:

- Langendorff perfusion system
- Calcium-free Tyrode solution
- Collagenase-containing solution
- Modified Kraft-Brühe (KB) solution

Protocol:

- Anesthetize the rat and quickly excise the heart.
- Mount the heart on a Langendorff apparatus and perfuse with calcium-free Tyrode solution to wash out the blood.
- Switch the perfusion to a collagenase-containing solution to digest the cardiac tissue.
- Once the heart is digested, transfer the ventricular tissue to a modified KB solution.
- Gently agitate the tissue to release individual myocytes.
- Store the isolated myocytes in the KB solution at 4°C and use within a few hours.

Whole-Cell Patch Clamp Recordings

The whole-cell configuration of the patch clamp technique is utilized to record macroscopic ionic currents from single ventricular myocytes.

Solutions:

- External Solution (for INa recording):
 - Designed to isolate the sodium current. A typical composition (in mM) is: 130 NaCl, 5 CsCl, 2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with CsOH.
- Internal (Pipette) Solution (for INa recording):
 - Designed to maintain stable intracellular conditions and block other currents. A typical composition (in mM) is: 70 Cs-aspartate, 60 CsCl, 1 CaCl₂, 1 MgCl₂, 5 Na₂ATP, 11

EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Protocol:

- Transfer isolated myocytes to a recording chamber on an inverted microscope.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Allow the cell to dialyze with the pipette solution for several minutes before starting recordings.

Voltage Clamp Protocols for Bidisomide Effects on INa

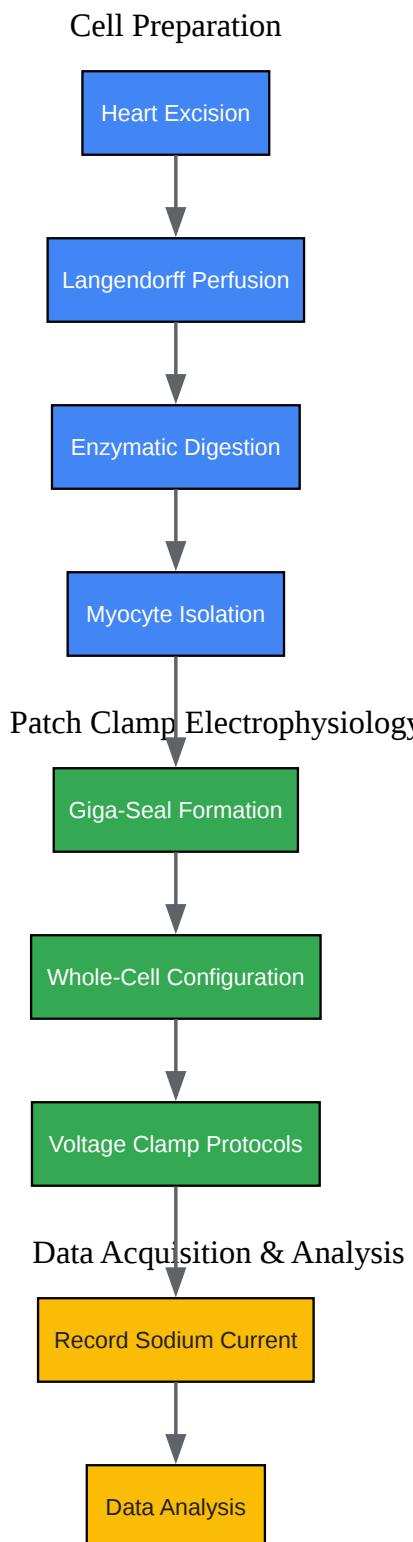
The following voltage clamp protocols are designed to characterize the interaction of **bidisomide** with the sodium channel in its different conformational states.

- Objective: To determine the affinity of **bidisomide** for the rested and inactivated states of the sodium channel.
- Protocol:
 - Hold the membrane potential at -140 mV to ensure most channels are in the rested state.
 - Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak INa.
 - Repeat this pulse at a low frequency (e.g., 0.1 Hz) to measure the tonic block after **bidisomide** application.
 - Change the holding potential to -100 mV to promote channel inactivation.
 - Repeat the depolarizing pulse to -20 mV to measure the block in the inactivated state.
 - Construct concentration-response curves at both holding potentials to determine the K_i values.

- Objective: To assess the effect of **bidisomide** on the voltage-dependence of sodium channel inactivation.
- Protocol:
 - From a holding potential of -140 mV, apply a series of 500 ms prepulses to potentials ranging from -140 mV to -40 mV in 10 mV increments.
 - Immediately following each prepulse, apply a test pulse to -20 mV to measure the available INa.
 - Normalize the peak INa at each prepulse potential to the maximum current and plot against the prepulse voltage.
 - Fit the data with a Boltzmann function to determine the half-inactivation voltage ($V_{1/2}$) and the slope factor before and after **bidisomide** application.
- Objective: To determine the effect of **bidisomide** on the rate of recovery from inactivation.
- Protocol:
 - Use a two-pulse protocol. From a holding potential of -140 mV, apply a conditioning pulse (P1) to -20 mV for 500 ms to inactivate the channels.
 - Return the membrane potential to -140 mV for a variable recovery interval (Δt).
 - Apply a second test pulse (P2) to -20 mV to measure the recovered INa.
 - Plot the ratio of the peak current of P2 to P1 against the recovery interval (Δt).
 - Fit the data with a single or double exponential function to determine the time constant(s) of recovery (τ_{recovery}).
- Objective: To investigate the accumulation of block with repetitive stimulation.
- Protocol:

- From a holding potential of -100 mV, apply a train of depolarizing pulses to -20 mV for 50 ms at different frequencies (e.g., 1 Hz, 2 Hz, 3 Hz).
- Measure the peak I_{Na} for each pulse in the train.
- Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.

Visualization of Workflows and Pathways

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Caption: Experimental workflow for patch clamp analysis of **bidisomide** in ventricular myocytes.



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Caption: Proposed mechanism of action for **bidisomide** in ventricular myocytes.

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References

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- 2. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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